Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C16H12N4O2 . It is available for scientific research needs .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which includes this compound, has been reported in the literature . The synthesis involves a series of reactions starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .Scientific Research Applications
Regioselective Synthesis and Chemical Transformations
- The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves strategic reactions, highlighting the versatility of these compounds in organic synthesis. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the utility of these compounds as intermediates in the preparation of chemically diverse molecules (Drev et al., 2014).
Biological Activity and Potential Applications
- Pyrazolo[1,5-a]pyrimidines serve as key intermediates for the development of functional fluorophores, suggesting their application in fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
- Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have shown promise as antimicrobial agents, particularly against Gram-positive bacteria, indicating their potential in addressing antibiotic resistance challenges (Ali et al., 2003).
Synthesis and Evaluation for Imaging Applications
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging with positron emission tomography (PET), demonstrating the applicability of these compounds in medical imaging and diagnostics (Xu et al., 2012).
Antimicrobial and Anti-bacterial Activity
- A novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds with significant antibacterial activity, further underscoring the therapeutic potential of these chemical structures in combating bacterial infections (Rostamizadeh et al., 2013).
Innovative Catalysts for Synthesis
- The development of a magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst for the green synthesis of tetrazolo[1,5-a]pyrimidines highlights the role of pyrazolo[1,5-a]pyrimidines in facilitating environmentally friendly chemical processes (Maleki et al., 2017).
Properties
IUPAC Name |
benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-11-14(9-18-15-13(7-17)8-19-20(11)15)16(21)22-10-12-5-3-2-4-6-12/h2-6,8-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIESFRATDVFUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C#N)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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